molecular formula C17H9Cl4NO B14015219 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline CAS No. 25806-81-9

6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline

Cat. No.: B14015219
CAS No.: 25806-81-9
M. Wt: 385.1 g/mol
InChI Key: NUWLCHYCYQISKD-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of chlorine atoms to the quinoline ring.

    Aryl Coupling: Coupling of the dichlorophenyl group to the quinoline core.

    Epoxidation: Formation of the oxiranyl group through an epoxidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxiranyl group.

    Reduction: Reduction reactions could target the quinoline ring or the oxiranyl group.

    Substitution: Halogen atoms on the quinoline ring may be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups to the quinoline ring.

Scientific Research Applications

6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline may have applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development of pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinoline N-oxides: Compounds with similar structures but different functional groups.

    Epoxyquinolines: Quinoline derivatives with an epoxide group.

Uniqueness

6,8-Dichloro-2-(3,4-dichlorophenyl)-4-(2-oxiranyl)quinoline is unique due to its specific substitution pattern and the presence of both dichlorophenyl and oxiranyl groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

25806-81-9

Molecular Formula

C17H9Cl4NO

Molecular Weight

385.1 g/mol

IUPAC Name

6,8-dichloro-2-(3,4-dichlorophenyl)-4-(oxiran-2-yl)quinoline

InChI

InChI=1S/C17H9Cl4NO/c18-9-4-11-10(16-7-23-16)6-15(22-17(11)14(21)5-9)8-1-2-12(19)13(20)3-8/h1-6,16H,7H2

InChI Key

NUWLCHYCYQISKD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=CC(=NC3=C2C=C(C=C3Cl)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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